(1R,6R)-gamma-himachalene
Description
Classification and Structural Context within Isoprenoids
Himachalenes belong to the larger family of isoprenoids, specifically classified as sesquiterpenoids. hmdb.cafoodb.ca This classification signifies that their carbon skeleton is derived from three isoprene (B109036) units, resulting in a C15 framework. evitachem.com The biosynthesis of himachalenes, like all sesquiterpenoids, begins with the universal precursor farnesyl diphosphate (B83284) (FPP). smolecule.com Through a series of enzymatic cyclizations and rearrangements catalyzed by specific sesquiterpene synthases, the characteristic bicyclic structure of the himachalene is formed. smolecule.combeilstein-journals.org The himachalane (B1243107) skeleton is a key structural motif that distinguishes these compounds from other sesquiterpenoids. hmdb.ca
Himachalenes exist as several isomers, including α-, β-, and γ-himachalene, which differ in the position of the double bonds within their bicyclic structure. mdpi.com
Table 1: Classification of (1R,6R)-gamma-Himachalene
| Category | Classification |
|---|---|
| Super Class | Lipids and lipid-like molecules hmdb.ca |
| Class | Prenol lipids hmdb.cafoodb.ca |
| Sub Class | Sesquiterpenoids hmdb.cafoodb.ca |
| Direct Parent | Himachalane and lippifoliane sesquiterpenoids hmdb.cafoodb.ca |
Stereochemical Significance within the gamma-Himachalene Class
Stereochemistry plays a crucial role in defining the properties and biological activities of himachalenes. The gamma-himachalene isomer possesses two stereogenic centers, leading to the possibility of four different stereoisomers. The designation this compound specifies the absolute configuration at these two chiral centers. lipidmaps.org This particular stereoisomer is distinct from its enantiomer, (1S,6S)-gamma-himachalene, and its diastereomers, (1R,6S)-gamma-himachalene and (1S,6R)-gamma-himachalene. lipidmaps.orgnih.gov The precise spatial arrangement of the atoms, as dictated by the (1R,6R) configuration, influences its interaction with other chiral molecules, such as biological receptors and enzymes.
Table 2: Stereoisomers of gamma-Himachalene
| Designation | Stereochemical Relationship |
|---|---|
| This compound | A specific stereoisomer lipidmaps.org |
| (1S,6S)-gamma-himachalene | Enantiomer of this compound lipidmaps.org |
| (1R,6S)-gamma-himachalene | Diastereomer of this compound nih.gov |
| (1S,6R)-gamma-himachalene | Diastereomer of this compound nih.gov |
Research Landscape and Scholarly Importance
The himachalene sesquiterpenoids have been a subject of scientific interest due to their prevalence in nature and their potential applications. hmdb.caunb.ca Research has focused on their isolation from natural sources, such as the essential oils of Cedrus atlantica (Atlas cedar). mdpi.com The unique bicyclic structure of himachalenes has also presented a challenge and an opportunity for synthetic organic chemists, leading to the development of various total synthesis strategies. researchgate.netthieme-connect.comarkat-usa.org
Furthermore, studies have investigated the role of himachalenes in the chemical ecology of plants, where they can act as defense compounds against herbivores and pathogens. smolecule.com The potential biological activities of these compounds have also been explored, making them of interest in the field of natural product chemistry. cymitquimica.combiosynth.com The specific stereoisomer this compound is part of this broader research landscape, with its unique stereochemistry making it a target for specific synthesis and biological evaluation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aR,9aR)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1 |
InChI Key |
PUWNTRHCKNHSAT-UONOGXRCSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(=CCCC2(C)C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution
Primary Botanical Sources and Biogeographical Distribution
The most significant botanical sources of γ-himachalene are true cedars, namely the Atlas Cedar (Cedrus atlantica) and the Himalayan Cedar (Cedrus deodara). These species are native to distinct mountainous regions and are valued for their aromatic wood, from which the essential oil is typically extracted via steam or hydrodistillation. airmidinstitute.orglabdassence.com
Cedrus atlantica is a species of cedar native to the Atlas Mountains of Morocco and Algeria in North Africa. labdassence.com The essential oil extracted from its wood is characterized by a high concentration of himachalene sesquiterpenes, which can collectively represent up to 70% of the oil's total composition. mdpi.com Multiple studies have consistently identified β-himachalene as the most abundant constituent, followed by α-himachalene and γ-himachalene. airmidinstitute.orgaliksir.comnaturesgift.com The relative percentages of these compounds can vary depending on factors such as the specific origin of the wood, age of the tree, and distillation methods. researchgate.net
| Compound | Percentage Range (%) | References |
|---|---|---|
| β-himachalene | 28.99 - 45.65 | aliksir.comnaturesgift.comresearchgate.net |
| α-himachalene | 14.21 - 17.25 | aliksir.comnaturesgift.comresearchgate.net |
| γ-himachalene | 9.35 - 10.76 | aliksir.comnaturesgift.com |
| (E)-α-Atlantone | 4.75 | naturesgift.com |
| δ-cadinene | 1.95 | naturesgift.com |
Native to the western Himalayas, Cedrus deodara is another primary source of himachalenes. aliksir.comgreenpharmacy.info Its essential oil is chemically similar to that of C. atlantica, being rich in the same family of sesquiterpenes. airmidinstitute.orgresearchgate.net Analysis of Himalayan Cedarwood oil reveals that β-himachalene, α-himachalene, and γ-himachalene are the major constituents, alongside various atlantone isomers. phcogres.comnaturesgift.com The wood and roots of the tree are the primary parts used for the hydrodistillation of the essential oil. researchgate.net
| Compound | Percentage Range (%) | References |
|---|---|---|
| β-himachalene | 27.10 - 37.34 | phcogres.comnaturesgift.com |
| α-himachalene | 11.37 - 13.83 | phcogres.comnaturesgift.com |
| γ-himachalene | 7.00 - 12.00 | phcogres.comnaturesgift.com |
| (E)-α-atlantone | 10.63 - 12.09 | phcogres.comnaturesgift.com |
| (E)-γ-atlantone | 3.34 - 6.28 | phcogres.comnaturesgift.com |
Isomeric Profiles and Quantitative Presence in Natural Extracts
The term "himachalene" typically refers to a mixture of three primary isomers: α-himachalene, β-himachalene, and γ-himachalene. mdpi.com These isomers are frequently found co-occurring in natural sources. researchgate.netresearchgate.net In the essential oils of both Cedrus atlantica and Cedrus deodara, β-himachalene is consistently the most abundant isomer, followed by α-himachalene, and then γ-himachalene. aliksir.comnaturesgift.com Fractions of C. deodara oil can be enriched to contain over 52% total himachalenes. nih.gov The specific stereochemistry, such as (1R,6R) for γ-himachalene, is a result of the enzymatic processes within the plant's biosynthesis pathways. smolecule.com
| Isomer | Source Species | Reported Percentage (%) | Reference |
|---|---|---|---|
| α-himachalene | Cedrus atlantica | 16.39 | aliksir.com |
| β-himachalene | Cedrus atlantica | 45.65 | aliksir.com |
| γ-himachalene | Cedrus atlantica | 9.55 | aliksir.com |
| α-himachalene | Cedrus deodara | 13.83 | phcogres.com |
| β-himachalene | Cedrus deodara | 37.34 | phcogres.com |
| γ-himachalene | Cedrus deodara | 12.00 | phcogres.com |
Role in Plant Chemical Ecology
The significant presence of γ-himachalene and its isomers in cedarwood oil points to a crucial role in the plant's defense mechanisms. smolecule.com Terpenes are well-known secondary metabolites that plants produce to protect themselves from herbivores and pathogens. The essential oil of Cedrus deodara, rich in himachalenes, has demonstrated notable insecticidal properties. nih.gov Specifically, himachalol and β-himachalene have been identified as active insecticidal principles from Himalayan cedarwood oil. phcogres.comnih.gov The strong, persistent aroma of cedarwood, to which γ-himachalene contributes, acts as a repellent for insects like moths and mosquitoes. labdassence.comaliksir.com This function is a key aspect of the tree's chemical defense strategy, deterring potential threats and ensuring its survival in its native ecosystem.
Biosynthesis and Enzymatic Pathways
General Sesquiterpene Biosynthetic Precursors
At the heart of sesquiterpene biosynthesis lies a universal substrate, a molecular scaffold from which a multitude of complex structures arise.
Farnesyl diphosphate (B83284) (FPP) is the central precursor for all sesquiterpenes. wikipedia.orgwikipedia.org This 15-carbon isoprenoid is assembled from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). acs.org The formation of FPP itself is a critical step, catalyzed by FPP synthase, which sequentially condenses two molecules of IPP with one molecule of DMAPP. acs.org Once formed, FPP serves as the substrate for a remarkable class of enzymes known as terpene synthases, which initiate the cascade of reactions leading to the vast array of sesquiterpene skeletons. acs.orgresearchgate.net
Terpene Synthase-Mediated Transformations
The transformation of the linear FPP molecule into the complex, cyclic structure of (1R,6R)-gamma-himachalene is orchestrated by specific enzymes known as terpene synthases (TPSs). These enzymes are masters of carbocation chemistry, guiding the reactive intermediates through a series of cyclizations and rearrangements to yield specific products. beilstein-journals.org
Characterization of β-Himachalene Synthase (HcS) from Cryptosporangium arvum
A key enzyme in the biosynthesis of the himachalene skeleton is β-himachalene synthase (HcS). A notable example is the multiproduct HcS isolated from the bacterium Cryptosporangium arvum. nih.govnih.gov This enzyme exhibits remarkable catalytic promiscuity, producing not only β-himachalene as its main product but also a variety of other sesquiterpenes, including α-himachalene and γ-himachalene. nih.govbeilstein-journals.org In vitro studies have demonstrated that this enzyme can also accept geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP) as substrates, highlighting its versatility. nih.govnih.gov The characterization of HcS from C. arvum has provided significant insights into the enzymatic logic that leads to the himachalene framework. nih.gov
Comparative Analysis of Other Relevant Sesquiterpene Synthases
The study of other sesquiterpene synthases provides a valuable comparative context for understanding the intricacies of himachalene biosynthesis. For instance, (Z)-γ-bisabolene synthase (BbS), also from Cryptosporangium arvum, catalyzes a 1,6-cyclization of FPP, a different initial step compared to the proposed pathways for himachalene formation. d-nb.infonih.gov In plants, terpene synthases from species like Stevia rebaudiana have been identified that produce β-himachalene among other products. nih.gov Furthermore, a sesquiterpene synthase from the flea beetle Phyllotreta striolata produces (6R,7S)-himachala-9,11-diene from (Z,E)-FPP, showcasing the diversity of himachalene-producing enzymes across different biological kingdoms. pnas.org These comparative analyses underscore the evolutionary adaptations of terpene synthases to produce a wide array of sesquiterpene structures from the same FPP precursor.
Mechanistic Elucidation of Enzymatic Cyclization
The conversion of the acyclic FPP into the bicyclic himachalene core involves a series of intricate carbocation-mediated reactions. The initial cyclization of the farnesyl cation is a critical branching point that dictates the final skeletal structure. researchgate.netresearchgate.net
Initial Cyclization Modes (e.g., 1,11-Cyclization, 1,6-Ring Closure)
Two primary initial cyclization modes are considered for the biosynthesis of the himachalene skeleton: 1,11-cyclization and 1,6-ring closure. The 1,11-cyclization involves the attack of the C10-C11 double bond onto the initial carbocation at C1, forming an 11-membered ring intermediate (humulyl cation). beilstein-journals.orgbeilstein-journals.org Subsequent rearrangements and a second ring closure can then lead to the himachalyl cation. beilstein-journals.org Evidence for this pathway comes from the co-occurrence of side products arising from 1,11-cyclization in reactions catalyzed by HcS. d-nb.infonih.gov
An alternative pathway involves an initial 1,6-ring closure to form a six-membered ring (bisabolyl cation). beilstein-journals.orgnih.gov This would require subsequent rearrangements and a second cyclization to form the characteristic 7/5-fused ring system of the himachalenes. beilstein-journals.org While the 1,11-cyclization pathway is often favored in proposed mechanisms for β-himachalene synthase, the mechanistic versatility of terpene synthases suggests that a 1,6-ring closure pathway cannot be entirely ruled out and may be operative in some enzymes. nih.govresearchgate.net The precise mechanism is often debated and can be enzyme-specific, highlighting the complexity of these enzymatic transformations.
Carbocationic Intermediates and Cascade Rearrangements (e.g., Himachalyl Cation)
The journey from the linear FPP to the bicyclic gamma-himachalene is a multi-step process governed by the formation and rearrangement of highly reactive carbocationic intermediates. nih.gov While various mechanistic pathways can be proposed, a central and traditionally considered intermediate in the formation of himachalene isomers is the himachalyl cation. beilstein-journals.org
The proposed biosynthetic cascade, catalyzed by β-himachalene synthase, is thought to proceed through several key steps. One potential pathway begins with a 1,6-ring closure of (R)-nerolidyl diphosphate (NPP), an isomer of FPP, to form the bisabolyl cation. beilstein-journals.org This is followed by a series of hydride and proton shifts, leading to the formation of a tertiary cation which then undergoes a final 1,11-cyclization and a 1,2-hydride shift to yield the pivotal himachalyl cation. beilstein-journals.org Other proposed mechanisms involve an initial 1,11-cyclization of NPP. beilstein-journals.org
The himachalyl cation is a branching point from which several himachalene isomers can be formed through deprotonation at different positions. beilstein-journals.orgbeilstein-journals.org The formation of α-himachalene, β-himachalene, and γ-himachalene are all considered to be direct results of the deprotonation of this key intermediate. beilstein-journals.orgcore.ac.uk The specific isomer produced, such as this compound, is dictated by the precise positioning of the carbocation within the enzyme's active site and the subsequent stereochemistry of the deprotonation step.
Stereochemical Course of Enzymatic Deprotonation Steps
The final step in the biosynthesis of this compound is a highly specific deprotonation of the himachalyl cation. The stereochemistry of this step is crucial in determining the final product's configuration. Terpene synthases are remarkable in their ability to control the regio- and stereoselectivity of this proton removal, ensuring the formation of a specific isomer from a common carbocation intermediate. nih.gov
While the broader principles of stereochemical control in terpene cyclization are well-studied, detailed experimental elucidation of the specific deprotonation step leading to this compound from the himachalyl cation within its synthase active site remains an area of active investigation. Isotopic labeling studies are a powerful tool to probe these mechanisms, as demonstrated in the study of other terpene synthases where the stereochemical course of deprotonation and reprotonation events has been unraveled. researchgate.netresearchgate.net The precise orientation of the carbocation intermediate and the positioning of a basic amino acid residue in the active site are thought to be the key determinants for the stereospecific removal of a proton to yield the final this compound structure.
Enzymatic Conversion of Farnesyl Diphosphate Analogues
The study of how terpene synthases process synthetic analogues of their natural substrate, farnesyl diphosphate (FPP), offers a powerful lens through which to examine the intricacies of their catalytic mechanisms. These studies not only provide deeper understanding of the enzyme's plasticity but also pave the way for the biocatalytic synthesis of novel compounds. d-nb.infonih.govnih.gov
Insights into Cyclization Mechanism Plasticity
The ability of terpene synthases to accept and convert modified substrates highlights their inherent catalytic promiscuity. cardiff.ac.uk Research involving the enzymatic conversion of FPP analogues by sesquiterpene synthases, including β-himachalene synthase, has yielded significant insights into the flexibility of their cyclization mechanisms. d-nb.infonih.govnih.govresearchgate.net
By using FPP analogues with altered methylation patterns or blocked reaction sites, scientists can probe the different potential cyclization pathways. researchgate.net For instance, experiments with β-himachalene synthase have shown that it can catalyze different initial cyclization modes depending on the structure of the substrate analogue. d-nb.infonih.gov This demonstrates that the enzyme's active site can accommodate variations in the substrate, leading to the formation of previously unknown compounds and providing clues about the natural cyclization cascade. d-nb.infonih.govnih.gov The product distribution from these reactions can reveal the enzyme's preference for certain carbocationic intermediates and rearrangement pathways. rsc.org
| FPP Analogue | Enzyme | Major Product(s) | Implication for Mechanism |
| Analogue with modified methylation | β-himachalene synthase | Novel sesquiterpenoids | Demonstrates plasticity and potential for alternative cyclization pathways. d-nb.infonih.gov |
| Analogue with blocked reactivity | β-himachalene synthase | Reveals intermediates and preferred cyclization modes. d-nb.infonih.gov | Provides insights into the natural reaction cascade. |
Biocatalytic Approaches for Novel Chemical Space Exploration
The plasticity of terpene synthases is not just a subject of academic interest; it is a powerful tool for biocatalysis. By harnessing the ability of enzymes like β-himachalene synthase to process FPP analogues, researchers can generate novel chemical structures that may possess interesting biological activities. d-nb.infonih.govrsc.org This approach opens the door to a new "chemical space" that is often inaccessible through traditional synthetic chemistry. d-nb.infonih.govnih.gov
The enzymatic formation of new terpenoids through this method offers a more sustainable and selective alternative to conventional chemical synthesis. cardiff.ac.uk Furthermore, by engineering the terpene synthases themselves, it may be possible to fine-tune their product specificity and create "designer enzymes" capable of producing specific, high-value compounds. rsc.org This combination of substrate engineering and enzyme engineering holds immense promise for the future of biocatalytic production of novel and valuable molecules. cardiff.ac.ukrsc.org
Synthetic Methodologies
Extraction and Isolation Techniques from Natural Matrices
The primary source of (1R,6R)-gamma-himachalene is the essential oil of plants such as those from the Cedrus genus. biosynth.comevitachem.com The extraction and subsequent purification of this compound from these natural sources involve a combination of distillation and chromatographic techniques.
Steam Distillation and Hydrodistillation Optimization
Steam distillation and hydrodistillation are the most common methods for extracting essential oils rich in himachalenes from plant materials. smolecule.com These processes involve passing steam or boiling water through the plant matrix to vaporize the volatile compounds, which are then condensed and collected.
The efficiency and composition of the extracted essential oil are influenced by several factors. Studies on related essential oils have shown that the duration of distillation significantly affects the yield and concentration of specific terpenes. For instance, in the distillation of anise seed, the concentration of gamma-himachalene was found to vary with the distillation time. acs.org Similarly, research on garden sage demonstrated that different distillation times, ranging from 1.25 to 160 minutes, impacted the concentration of various monoterpenes and sesquiterpenes. acs.org The yield of essential oil from Cedrus atlantica obtained through hydrodistillation can be as high as 1.43%. acs.org The preparation of the plant material, such as grinding freeze-dried tissues, and the water-to-plant ratio are also critical parameters that can be optimized to enhance the extraction of gamma-himachalene.
| Parameter | Effect on Extraction | Example |
|---|---|---|
| Distillation Time | Affects yield and chemical composition of the essential oil. | Variations in gamma-himachalene concentration observed with different distillation times for anise seed. acs.org |
| Plant Material Preparation | Grinding to a specific particle size can improve extraction efficiency. | Freeze-dried tissues ground to 0.5–1 mm particle size for isolating (-)-alpha-himachalene (B1249199). |
| Water-to-Plant Ratio | Optimizing this ratio can maximize the yield of essential oil. | Ratios of 5:1 to 10:1 used for (-)-alpha-himachalene extraction. |
Chromatographic Fractionation and Purification Protocols
Following distillation, the resulting essential oil is a complex mixture of various terpenes and other volatile compounds. To isolate this compound, chromatographic techniques are employed. Column chromatography using silica (B1680970) gel is a standard method for the fractionation of the essential oil. mdpi.comd-nb.info
A common protocol involves using a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297), as the eluent. mdpi.com The different components of the essential oil travel through the silica gel at different rates depending on their polarity, allowing for their separation. For instance, a gradient of hexane:ethyl acetate (95:5) has been used for the fractionation of essential oils containing himachalenes. In some cases, the crude product purified by silica gel column chromatography with hexane/ethyl acetate (90:10) as the eluent has been reported. mdpi.com Further purification of a mixture of sesquiterpene compounds can be achieved by treatment with silver nitrate (B79036) followed by silica gel column chromatography to yield β-himachalene with high purity. nih.gov
Chemical Synthesis Strategies
The chemical synthesis of himachalenes, including the (1R,6R)-gamma isomer, presents a significant challenge due to the presence of a bicyclic system and multiple stereocenters. Both total synthesis from simple starting materials and semi-synthesis from other natural products have been explored.
Total Synthesis Routes
Total synthesis provides a means to construct the himachalene skeleton from readily available precursors, offering control over the stereochemistry of the final product.
Several key chemical reactions have been instrumental in the total synthesis of the himachalene framework. The Robinson annulation , a classic ring-forming reaction, has been utilized to construct the bicyclic core of himachalene-related compounds. researchgate.netwikipedia.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgcambridgecore.org For example, a total synthesis of a himachalene-related norsesquiterpene ketone was achieved in five steps from cycloheptanone, with the Robinson annulation being a key step. researchgate.net The bicyclic ketone (1R,2S)-150 was obtained by the Robinson annulation of (S)-151 with 3-(trimethylsilyl)-3-buten-2-one. arkat-usa.org
The Diels-Alder reaction , a [4+2] cycloaddition, is another powerful tool for constructing the himachalene skeleton. An intermolecular Diels-Alder reaction between a dienone ester and isoprene (B109036) has been used to prepare a key keto ester intermediate in the synthesis of α- and β-himachalene. researchgate.net Intramolecular Diels-Alder reactions have also been employed to synthesize α-cis- and β-himachalene. arkat-usa.org Lewis acids are sometimes used to catalyze these reactions and improve their efficiency and stereoselectivity. arkat-usa.org
Controlling the stereochemistry at the multiple chiral centers of this compound is a critical aspect of its total synthesis. Chiral auxiliaries and asymmetric catalysis are often employed to achieve the desired stereoisomer. For instance, the enantioselective synthesis of both isomers of ar-himachalene has been accomplished using enantiomerically pure citronellal. researchgate.net Chiral boron enolates have been used to achieve stereoselective aldol condensations, a key step in some synthetic routes. acs.org The use of chiral starting materials, such as (R)-carvone, has enabled the enantiospecific total synthesis of (+)-trans-α-himachalene. researchgate.net Molecular modeling has also been used to confirm the relative stereochemistry of synthetic intermediates and to rationalize the observed diastereoselectivity in certain reactions. researchgate.net
| Strategy | Description | Example |
|---|---|---|
| Robinson Annulation | Formation of a six-membered ring through a Michael addition followed by an aldol condensation. wikipedia.org | Synthesis of a himachalene-related norsesquiterpene ketone from cycloheptanone. researchgate.net |
| Diels-Alder Reaction | A [4+2] cycloaddition to form the bicyclic himachalene core. | Intermolecular reaction of a dienone ester with isoprene for the synthesis of α- and β-himachalene. researchgate.net |
| Stereocontrol | Use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials to obtain the desired stereoisomer. | Enantioselective synthesis of ar-himachalene from enantiomerically pure citronellal. researchgate.net |
Development of Stereoselective Synthetic Approaches
The development of stereoselective synthetic routes to himachalene sesquiterpenes has been a significant area of research, aiming to control the absolute and relative stereochemistry of the final products. These approaches are crucial for accessing specific enantiomers like this compound for biological evaluation.
A total synthesis for himachalene-related compounds has been developed starting from cycloheptanone, utilizing a Robinson annulation as a key step. thieme-connect.comthieme-connect.com This approach led to the preferential formation of the desired diastereomer. thieme-connect.com
Enantioselective syntheses have been achieved starting from chiral natural products. For example, an enantiospecific total synthesis of (+)-trans-α-himachalene has been described starting from the readily available monoterpene (R)-carvone. researchgate.net Another approach utilized (S)- and (R)-citronellal to synthesize enantiomers of ar-himachalene and other himachalene hydrocarbons. researchgate.net The key reactions in these syntheses often involve asymmetric transformations to establish the chiral centers present in the target molecule. For instance, the Sharpless asymmetric dihydroxylation has been employed to induce chirality at a benzylic carbon. researchgate.netresearchgate.net
More recent strategies have focused on catalytic and asymmetric reactions to construct the himachalene framework. A catalytic, asymmetric vinylogous Mukaiyama reaction has been reported as a key step in a straightforward synthesis of (R)-ar-himachalene. arkat-usa.org The development of these methods allows for more efficient and controlled access to specific stereoisomers of himachalenes.
| Starting Material | Key Strategy/Reaction | Target Compound | Overall Yield | Reference |
| Cycloheptanone | Robinson annulation | Racemic himachalene-related norsesquiterpene ketone | Not specified | thieme-connect.comthieme-connect.com |
| (R)-Carvone | Intramolecular type II carbonyl-ene reaction | (+)-trans-α-Himachalene | Not specified | arkat-usa.org |
| (S)-Citronellal | Not specified | (S)-ar-Himachalene | Not specified | researchgate.net |
| (1S,2R)-1,2-epoxy-p-menth-8-ene | Ireland–Claisen Rearrangement, Corey Oxidative Cyclization | (+)-β-Himachalene | 6% | |
| α,4-dimethylstyrene | Catalytic, asymmetric vinylogous Mukaiyama reaction | (R)-ar-Himachalene | Not specified | arkat-usa.org |
Chemical Reactivity and Derivatization
Functionalization Reactions
The double bonds in (1R,6R)-gamma-himachalene are susceptible to a range of functionalization reactions, allowing for the introduction of various chemical groups and the creation of novel molecular architectures.
Oxidation Reactions (e.g., Hydroxylation, Epoxidation)
Oxidation reactions represent a significant pathway for the functionalization of gamma-himachalene, leading to the formation of hydroxylated and epoxidized derivatives. These reactions can enhance the biological activity of the parent compound. smolecule.com
The epoxidation of gamma-himachalene using agents like meta-chloroperbenzoic acid (m-CPBA) has been a subject of detailed study. evitachem.comalliedacademies.org This reaction exhibits high selectivity, preferentially targeting the more substituted double bond (C7=C8). alliedacademies.org Theoretical investigations using Density Functional Theory (DFT) have confirmed that the reaction proceeds through a one-step mechanism. alliedacademies.org The stereoselectivity of the epoxidation is kinetically controlled, with the oxidant approaching from a specific face of the molecule. alliedacademies.org The resulting epoxides, such as γ-epoxyhimachalene, are valuable intermediates for further chemical transformations. alliedacademies.org
Hydroxylation of gamma-himachalene can also be achieved through various oxidative processes, yielding hydroxylated derivatives that may possess enhanced biological properties. smolecule.com For instance, the biotransformation of related himachalene derivatives by fungi like Botrytis cinerea has been shown to produce hydroxylated compounds. acs.org
Interactive Table: Oxidation Reactions of γ-Himachalene and its Derivatives
| Reactant | Reagent/Catalyst | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| γ-Himachalene | m-CPBA | γ-Epoxyhimachalene | Regio- and stereospecific epoxidation at the C7=C8 double bond. | alliedacademies.org |
| γ-Dehydro-aryl-himachalene | Pd(OAc)2, CuCl2 | Allylic acetoxylated derivative | Successful palladium-catalyzed allylic acetoxylation. | mdpi.com |
| ar-Himachalene | NHPI, Cobalt(II) acetoacetate, O2 | Alcohol, Aldehyde, Carboxylic acid | Efficient aerobic oxidation of the aromatic methyl group. | iiste.org |
Cyclopropanation Reactions
The double bonds of himachalene isomers are amenable to cyclopropanation reactions. For example, the reaction of β-himachalene with dichlorocarbene (B158193), generated from chloroform (B151607) and a base, leads to the formation of a dichlorocyclopropane derivative. researchgate.net This reaction demonstrates the ability to construct a new three-membered ring fused to the himachalene skeleton. While specific studies on the cyclopropanation of this compound are less common, the reactivity of its isomers suggests its potential for similar transformations. researchgate.net
Amination Reactions
The introduction of nitrogen-containing functional groups into the himachalene framework can lead to compounds with interesting pharmacological properties. nih.govd-nb.info While direct amination of the double bonds of gamma-himachalene is not extensively reported, derivatives of himachalenes have been successfully subjected to amination reactions. For instance, an α,β-unsaturated ketone derived from β-himachalene can be converted to a β-amino-α,β-unsaturated ketone through the addition of sodium azide (B81097) followed by reduction. Furthermore, aryl-himachalene derivatives can undergo chloromethylation followed by reaction with various amines to produce secondary benzylamines. researchgate.net These methods provide indirect routes to aminofunctionalized himachalene structures.
Skeletal Rearrangement Chemistry
The rigid, fused-ring system of himachalene and its derivatives is prone to skeletal rearrangements under certain reaction conditions, particularly with acid catalysis.
Rearrangements of Epoxy-Himachalene Derivatives
Epoxides derived from himachalenes are valuable substrates for acid-catalyzed rearrangements, leading to the formation of a variety of carbonyl compounds and other rearranged products. researchgate.netarkat-usa.org Lewis and Brønsted acids can be employed to induce these transformations. researchgate.net For example, the treatment of epoxides derived from β-himachalene with various acids has been shown to yield enantiomerically pure ketones in good yields and with high selectivity. researchgate.net These rearrangements often involve complex carbocationic intermediates and can result in significant alterations of the original carbon skeleton.
Catalytic Transformations
Catalysis plays a crucial role in the selective functionalization and transformation of himachalenes. Both metal-based and enzyme catalysts have been utilized to achieve a range of chemical modifications.
Palladium-catalyzed reactions have been explored for the functionalization of himachalene derivatives. Notably, the palladium-catalyzed acetoxylation of a γ-dehydro-aryl-himachalene has been successfully achieved, yielding a novel allylic acetoxylated sesquiterpene. mdpi.comresearchgate.net This was a significant development as previous attempts at allylic oxidation of himachalenes often resulted in the formation of stable π-allyl palladium complexes that were unreactive. mdpi.com The introduction of an aromatic ring into the himachalene structure was found to enhance the reactivity of the intermediate complex, facilitating the desired transformation. mdpi.comresearchgate.net
Enzymatic catalysis offers a powerful tool for the selective transformation of terpenes. Terpene synthases, for example, are responsible for the biosynthesis of the diverse array of terpene structures found in nature. d-nb.info While the primary focus of research on himachalene synthases has been on their biosynthetic role, these enzymes also hold potential for use in biocatalytic applications. d-nb.info
Interactive Table: Catalytic Transformations of γ-Himachalene and its Derivatives
| Substrate | Catalyst System | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| γ-Dehydro-aryl-himachalene | Pd(OAc)2 / CuCl2 | Allylic Acetate (B1210297) | First successful Pd-catalyzed allylic acetoxylation of a himachalene derivative. | mdpi.comresearchgate.net |
| ar-Himachalene | Raney Nickel | ar-Himachalene | Dehydrogenation of a mixture of himachalene isomers. | nih.gov |
| Mixture of himachalenes | I2 / DMSO | γ-Dehydro-aryl-himachalene | Aromatization of the himachalene mixture. | mdpi.com |
Reactions with Reactive Intermediates (e.g., Carbenes)
The double bonds within the himachalene structure are reactive sites for cycloaddition reactions, including those with carbenes. While specific studies on this compound are limited, research on the α- and β-isomers provides significant insight into this reactivity. Density Functional Theory (DFT) calculations and experimental results on β-himachalene's reaction with carbenes like dibromocarbene (:CBr₂) and carbene (:CH₂) show that the reaction is both regiospecific and stereoselective. ijcce.ac.ir
Similarly, studies on the [1+2] cycloaddition reaction between α-cis-himachalene and dichlorocarbene (:CCl₂) indicate that the reaction proceeds via a concerted, asynchronous mechanism. imist.ma The calculations show that dichlorocarbene, an electrophile, preferentially attacks the more nucleophilic double bond within the himachalene structure. imist.ma The specific double bond that reacts can depend on the stoichiometry of the reagents; the endocyclic double bond is attacked when stoichiometric amounts are used, while the exocyclic double bond can react when the carbene is in excess. imist.ma These findings suggest that γ-himachalene would likely undergo similar selective cycloaddition reactions with carbenes at its endocyclic double bond.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of organic molecules, including complex natural products like himachalenes. While detailed, publicly archived NMR data specifically for (1R,6R)-gamma-himachalene is noted as lacking in some literature, the characterization of its isomers, such as β-himachalene, provides a clear blueprint for how these techniques are applied.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting pattern, indicating adjacent protons), and their chemical shift (indicating the electronic environment). For this compound, the spectrum would be expected to show signals in the olefinic region for the vinyl protons, signals for the allylic and aliphatic methine and methylene (B1212753) protons of the seven-membered ring and the cyclohexane (B81311) ring, and distinct signals in the upfield region for the four methyl groups. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum for this compound would display 15 distinct signals corresponding to its molecular formula (C₁₅H₂₄). The chemical shifts would differentiate between the sp²-hybridized carbons of the two double bonds and the sp³-hybridized carbons of the aliphatic rings and methyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
The following table represents the expected ¹³C NMR chemical shifts for a γ-himachalene structure, based on data from related himachalene compounds.
| Carbon Atom | Expected Chemical Shift (δ) in ppm | Carbon Type |
| C1 | 35-45 | CH |
| C2 | 25-35 | CH₂ |
| C3 | 30-40 | CH₂ |
| C4 | 120-130 | C |
| C5 | 130-140 | C |
| C6 | 45-55 | CH |
| C7 | 30-40 | C (quaternary) |
| C8 | 35-45 | CH₂ |
| C9 | 25-35 | CH₂ |
| C10 | 145-155 | C |
| C11 | 115-125 | CH |
| C12 | 20-30 | CH₃ |
| C13 | 20-30 | CH₃ |
| C14 | 20-30 | CH₃ |
| C15 | 15-25 | CH₃ |
This table is illustrative and based on typical values for the himachalene skeleton.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity of the proton framework throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for definitively assigning proton and carbon signals to specific atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the carbon skeleton, especially around quaternary carbons and across heteroatoms, by connecting different spin systems identified by COSY.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is the key NMR method for determining the relative stereochemistry of the molecule. For this compound, NOESY would be used to establish the cis fusion of the rings and the relative orientations of the methyl groups and protons on the stereocenters. In detailed mechanistic studies of related himachalene synthases, NOESY has been instrumental in deducing the relative orientation of methyl groups, which, when combined with isotopic labeling, helps to determine the absolute configuration. beilstein-journals.org
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the unambiguous and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a precise molecular model.
For himachalene-type sesquiterpenes, X-ray crystallography has been successfully employed to confirm the configuration of synthetic intermediates and derivatives. researchgate.netarkat-usa.org For instance, the structure of a dichlorocyclopropanation derivative of β-himachalene was elucidated by ¹H and ¹³C NMR, and its absolute configuration was unequivocally established by single-crystal X-ray diffraction analysis. arkat-usa.org Similarly, the crystal structure of an intermediate π-allyl palladium complex of γ-dehydro-aryl-himachalene has been characterized using this method. mdpi.com
However, the application of X-ray crystallography to this compound itself is contingent upon obtaining a high-quality crystal suitable for diffraction, which can be challenging for natural products that are oils at room temperature. Often, derivatization is required to produce a solid, crystalline material.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the identification and quantification of volatile compounds like this compound, especially when coupled with gas chromatography. vulcanchem.com
In a typical mass spectrometer using Electron Ionization (EI), molecules are bombarded with high-energy electrons (commonly 70 eV), causing them to ionize and fragment in a reproducible manner. miamioh.edu The resulting mass spectrum is a unique fingerprint characterized by the molecular ion (M⁺) peak and a series of fragment ion peaks.
The fragmentation pattern of this compound (C₁₅H₂₄, molecular weight ≈ 204.35 g/mol ) would be expected to show a prominent molecular ion peak at m/z 204. hmdb.ca Common fragmentation pathways for himachalenes and other bicyclic sesquiterpenes include:
Loss of a methyl group (-CH₃), leading to a fragment at m/z 189.
Loss of other small alkyl fragments.
Retro-Diels-Alder reactions, which cleave the cyclic structure into smaller, characteristic charged fragments.
Mechanistic studies involving isotopically labeled sesquiterpene precursors have been used to gain deeper insights into the EIMS fragmentation mechanisms of these complex molecules. beilstein-journals.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method for the analysis of complex volatile mixtures such as plant essential oils. smolecule.comazom.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
Gas Chromatography (GC): In a GC system, the volatile components of a sample (e.g., cedarwood essential oil) are separated as they travel through a capillary column. Separation is based on the compounds' boiling points and their affinity for the column's stationary phase. Each compound elutes from the column at a characteristic time, known as the retention time. jddtonline.info
Identification: As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The compound is identified by comparing its acquired mass spectrum to entries in extensive spectral libraries (e.g., NIST, Wiley). azom.com Further confirmation is achieved by comparing the calculated Kovats Retention Index (RI) of the compound with published literature values. The retention index normalizes retention times to those of a series of n-alkane standards. γ-Himachalene has been reported with a retention index of approximately 1489-1490 on a standard non-polar HP-5MS column. beilstein-journals.orgnih.gov
Quantification: By integrating the area under the chromatographic peak for a specific compound, GC-MS can be used to determine its relative or absolute concentration within a mixture. This makes it the ideal technique for quantifying this compound in essential oils from sources like Cedrus atlantica. smolecule.comijtrd.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural features, primarily the carbon-carbon double bonds (C=C) and the various types of carbon-hydrogen (C-H) bonds within its bicyclic sesquiterpene framework.
The molecular structure of gamma-himachalene contains both sp²-hybridized carbons (in the double bonds) and sp³-hybridized carbons (in the saturated rings), as well as multiple methyl groups. These features give rise to a distinct pattern of absorption bands.
Key diagnostic regions in the IR spectrum for this compound include:
C-H Stretching Vibrations: Absorptions in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching of the vinylic hydrogens (hydrogens attached to the double-bonded carbons). libretexts.org The more numerous alkane C-H bonds produce strong, sharp peaks in the 3000–2850 cm⁻¹ range. libretexts.orgtandfonline.com
C=C Stretching Vibrations: The presence of two endocyclic double bonds in the molecule results in weak to medium absorption bands in the 1680–1640 cm⁻¹ region. libretexts.org The intensity of these peaks can be variable depending on the symmetry and substitution of the double bond.
C-H Bending Vibrations: The spectrum also displays characteristic bending vibrations. Methyl C-H scissoring and rocking modes typically appear in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions, respectively. libretexts.orgpg.edu.pl The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes lead to a splitting of the band around 1380 cm⁻¹. Out-of-plane (oop) C-H bending for the substituted alkenes can also be observed between 1000-650 cm⁻¹. libretexts.org
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Vinylic (=C-H) |
| 3000-2850 | C-H Stretch | Aliphatic (C-H) |
| 1680-1640 | C=C Stretch | Alkene |
| 1470-1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information about their three-dimensional structure and absolute configuration. For a chiral molecule like this compound, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable tools for its stereochemical characterization.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. sato-gallery.com A key piece of data from ORD is the specific rotation ([α]), typically measured at the sodium D-line (589 nm). While a specific value for this compound is not definitively reported in the surveyed literature, its enantiomer, (-)-γ-himachalene (presumed to be the (1S,6S) isomer), is known to be levorotatory (having a negative optical rotation). biosynth.com As enantiomers exhibit equal and opposite optical rotation, this compound is thus the dextrorotatory (+) enantiomer. The sign and magnitude of rotation are highly sensitive to the solvent used and the measurement temperature.
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com A CD spectrum plots this difference in absorption (ΔA = A_L - A_R) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly characteristic of the molecule's absolute configuration. uzh.ch Enantiomers will produce mirror-image CD spectra, making CD an excellent method for distinguishing between them. researchgate.net
For complex sesquiterpenes like the himachalenes, the absolute configuration is often determined by comparing the experimental CD spectrum with spectra predicted through quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net Researchers calculate the theoretical CD spectra for all possible stereoisomers; the absolute configuration of the isolated natural product is then assigned by finding the best match between the experimental and a calculated spectrum. This combined experimental-theoretical approach has become a standard and reliable method for the unambiguous structural elucidation of complex chiral natural products.
Table 2: Chiroptical Properties of Himachalene Enantiomers
| Compound | Type | Property | Details |
|---|---|---|---|
| This compound | Dextrorotatory (+) | Optical Rotation | Expected to have a positive [α] value. |
| (1S,6S)-gamma-himachalene | Levorotatory (-) | Optical Rotation | Exhibits a negative [α] value. biosynth.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of sesquiterpenes, including γ-himachalene. alliedacademies.orgijcce.ac.ir These calculations are instrumental in predicting molecular geometries, electronic properties, and the outcomes of chemical reactions. alliedacademies.org
DFT calculations are used to determine global reactivity indices that quantify the electronic characteristics of a molecule. For γ-himachalene, these indices have been calculated to understand its behavior in reactions, such as epoxidation. alliedacademies.org Key indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). alliedacademies.orgresearchgate.net
A study employing the B3LYP/6-31G(d) level of theory calculated these indices for γ-himachalene. alliedacademies.org The electronic chemical potential (μ) of γ-himachalene was found to be -2.56 eV, which is higher than that of a typical oxidizing agent like m-chloroperbenzoic acid (m-CPBA) (-4.35 eV), indicating that in a reaction between the two, the global electron density transfer will occur from γ-himachalene to the m-CPBA. alliedacademies.org
The compound's high nucleophilicity index (N = 3.65 eV) and low electrophilicity index (ω = 0.49 eV) classify γ-himachalene as a strong nucleophile. alliedacademies.orgresearchgate.net This is contrasted with m-CPBA, which is classified as a strong electrophile. alliedacademies.org This electronic profile is crucial for predicting how γ-himachalene will interact with other reagents.
Table 1: Global Reactivity Indices for γ-Himachalene
| Index | Symbol | Value (eV) | Reference |
|---|---|---|---|
| Chemical Hardness | η | 6.61 | alliedacademies.org |
| Electronic Chemical Potential | μ | -2.56 | alliedacademies.org |
| Global Electrophilicity | ω | 0.49 | alliedacademies.org |
| Global Nucleophilicity | N | 3.65 | alliedacademies.org |
Before calculating electronic properties, the molecular geometry of γ-himachalene must be optimized to find its lowest energy conformation. This process is a standard and crucial step in computational studies. nih.govmdpi.com For himachalene derivatives, DFT methods such as B3LYP with basis sets like 6-31++G(d,p) are employed to obtain optimized geometries that show a high degree of concordance with experimental data from techniques like X-ray crystallography. mdpi.com In the theoretical study of the epoxidation of γ-himachalene, the geometries of the reactants, transition states, and products were optimized to analyze the reaction pathway. alliedacademies.org
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For γ-himachalene, the distribution of the HOMO is highly concentrated at the C7=C8 double bond. alliedacademies.orgresearchgate.net This indicates that an electrophilic attack is most likely to occur at this position, which aligns with observed experimental regioselectivity in reactions like epoxidation. alliedacademies.orgresearchgate.net
The energy gap between the HOMO and LUMO orbitals (ΔE) is another important parameter. A smaller energy gap generally implies higher reactivity. nih.gov In its reaction with m-CPBA, the energy difference between the HOMO of γ-himachalene and the LUMO of m-CPBA (ΔE1 = 4.16 eV) is smaller than the alternative interaction (ΔE2 = 7.74 eV), further confirming that γ-himachalene acts as the nucleophile (electron donor) and m-CPBA as the electrophile (electron acceptor). alliedacademies.org
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on a molecule's surface, identifying electrophilic (positive potential, blue) and nucleophilic (negative potential, red) regions. alliedacademies.orgrjpbcs.com For γ-himachalene, MEP analysis performed at the B3LYP/6-31G(d) level shows negative potential regions associated with the π systems of the double bonds, confirming their nucleophilic character. alliedacademies.orgresearchgate.net
The MEP map reveals that the surface value at the C7=C8 double bond is -0.019, which is more negative than the value at the C2=C3 double bond (-0.016). researchgate.net This indicates that the C7=C8 bond is the more nucleophilic site, providing a clear rationale for the regioselectivity of electrophilic attacks. alliedacademies.orgresearchgate.net
While specific Hirshfeld surface analysis for (1R,6R)-gamma-himachalene itself is not prominently documented in the searched literature, this technique is widely applied to its derivatives to study intermolecular interactions in the solid state. nih.govresearcher.life For instance, in studies of halogenated nitro-arylhimachalene derivatives, Hirshfeld surface analysis and 2D fingerprint plots have been used to quantify non-covalent interactions within the crystal structure. nih.gov These analyses reveal the significance of various contacts, such as H–H and H–O interactions, in dictating the crystal packing. nih.govmdpi.com This type of analysis provides crucial insights into how molecules self-assemble, a key aspect of materials science and crystallography. jmaterenvironsci.com
Ab Initio Calculations and Molecular Modeling
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are also used to study himachalene-type structures. researchgate.netrsc.org These methods can be computationally intensive but often provide a high level of accuracy. rsc.org
Molecular modeling using ab initio methods has been employed to confirm the relative stereochemistry of himachalene-related ketones synthesized in the lab. researchgate.net In that study, the calculations helped to rationalize the preferential formation of one diastereomer over another. researchgate.net Such computational modeling is a powerful tool for assigning stereochemistry and understanding the factors that control stereoselectivity in synthesis. While detailed ab initio studies specifically on this compound are sparse in the reviewed literature, the methods are broadly applicable for detailed structural and electronic analysis of such sesquiterpenes. researchgate.netrsc.org
Prediction and Confirmation of Stereochemical Assignments
Computational methods are frequently employed to predict and confirm the stereochemical assignments of complex molecules like himachalenes. By calculating the theoretical spectroscopic data for all possible stereoisomers and comparing them with experimental data, the correct stereochemistry can be confidently assigned.
While a dedicated study for the prediction and confirmation of the stereochemical assignment of this compound through computational means was not identified, the general approach involves the use of Density Functional Theory (DFT) to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and optical rotation. For instance, in the structural elucidation of related terpenes, researchers often compute the 1H and 13C NMR spectra for all possible diastereomers. The calculated spectra are then compared with the experimental spectra, and the isomer with the best correlation is assigned the determined structure. This approach has been successfully used to establish the stereochemistry of various natural products.
Rationalization of Diastereomeric Ratios and Selectivity
Computational chemistry offers a powerful approach to understanding and rationalizing the diastereomeric ratios and selectivity observed in chemical reactions involving chiral molecules like this compound. By modeling the transition states of different reaction pathways, the activation energies can be calculated, providing a quantitative basis for the observed product distribution.
A pertinent example is the epoxidation of γ-himachalene. A theoretical study on the epoxidation of γ-himachalene with meta-chloroperbenzoic acid (m-CPBA) using DFT at the B3LYP/6-31G(d) level of theory has been conducted to understand the stereoselectivity of the reaction. alliedacademies.org The study analyzed the electrophilic attack of the oxidizing agent on the different faces (α and β) of the double bonds in the γ-himachalene molecule.
The calculations revealed that the activation energy for the attack on one face of the C7=C8 double bond is significantly lower than the attack on the opposite face. alliedacademies.org Specifically, the transition state leading to the formation of one diastereomer (P-1) was found to be 48.17 kcal/mol lower in energy than the transition state leading to the other diastereomer (P-2). alliedacademies.org This substantial energy difference strongly suggests that the reaction is highly stereoselective, with the product P-1 being kinetically favored. alliedacademies.org This theoretical finding is in good agreement with experimental observations where the epoxidation of γ-himachalene leads to a single major product in a quantitative yield. alliedacademies.org
Although this study did not specify the (1R,6R) stereochemistry, the principles of steric hindrance and electronic effects governing the facial selectivity of the epoxidation would be applicable to this specific isomer. The bulky groups on the himachalene skeleton would direct the incoming electrophile to the less hindered face, thus determining the stereochemical outcome of the reaction.
Reaction Mechanism Elucidation via Quantum Chemical Analysis
Quantum chemical analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, intermediates, transition states, and reaction pathways can be identified, providing a deep understanding of how a reaction proceeds.
The mechanism of epoxidation of γ-himachalene has been investigated using DFT calculations. alliedacademies.org The analysis of the reaction profile indicates that the epoxidation proceeds through a one-step mechanism. alliedacademies.org The global electron density transfer (GEDT) analysis showed that the γ-himachalene acts as the nucleophile, donating electron density to the electrophilic m-CPBA. alliedacademies.org The nucleophilic character of γ-himachalene is attributed to its high-lying Highest Occupied Molecular Orbital (HOMO). alliedacademies.org
Furthermore, the analysis of the Parr functions, which are local reactivity descriptors, indicated that the C7=C8 double bond is the most nucleophilic region of the molecule, which is consistent with the observed regioselectivity of the epoxidation reaction. alliedacademies.org
In a related study on the cycloaddition reaction of β-himachalene with carbenes, DFT calculations at the B3LYP/6-311+G(d,p) level were used to explain the observed chemo-, regio-, and stereoselectivity. ijcce.ac.ir The study found that the reaction proceeds through a one-step, asynchronous mechanism. ijcce.ac.ir The calculated activation energies for the different possible reaction pathways were in excellent agreement with the experimentally observed product distribution, where the reaction was found to be regiospecific and stereoselective. ijcce.ac.ir The analysis of global and local reactivity indices within the framework of conceptual DFT provided a robust explanation for the observed selectivity. ijcce.ac.ir
These studies on γ- and β-himachalene highlight the utility of quantum chemical analysis in elucidating reaction mechanisms and predicting selectivity. Similar computational approaches can be applied to other reactions of this compound to gain a deeper understanding of its chemical reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method is widely used in drug discovery and medicinal chemistry to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov
While specific molecular docking studies focusing on this compound were not found in the reviewed literature, the general methodology involves docking the ligand into the active site of a target protein and evaluating the binding interactions using a scoring function. nih.gov The scoring function typically takes into account factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty. nih.gov
Molecular docking studies have been performed on derivatives of other himachalene isomers. For example, in a study on the synthesis of novel nitro-halogenated aryl-himachalene derivatives, molecular docking was used to evaluate their potential as therapeutic agents. The study demonstrated that the synthesized compounds exhibited strong binding affinities towards the active site of a target protein, suggesting their potential for biological activity.
Given the structural complexity and chirality of this compound, molecular docking could be a valuable tool to explore its potential interactions with various biological targets. Such studies could provide insights into its potential pharmacological properties and guide the design of new bioactive compounds based on the himachalene scaffold. The accuracy of docking predictions depends heavily on the quality of the protein structure and the scoring function used. physchemres.org
Biological Activity Mechanisms
Cellular and Molecular Mechanisms of Action
The mode of action for (1R,6R)-gamma-himachalene involves its engagement with various biological systems. As a lipophilic molecule, it is positioned to interact with cellular membranes and influence transmembrane and intracellular signaling processes. foodb.camdpi.com
Evidence suggests that gamma-himachalene contributes to anti-inflammatory effects. smolecule.combiosynth.com Essential oils rich in himachalenes, including the gamma isomer, have been shown to possess anti-inflammatory properties. nih.gov One of the proposed mechanisms is the inhibition of enzymes involved in the inflammatory cascade. For instance, essential oil from Cedrus atlantica, which contains α-, β-, and γ-himachalene, demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Similarly, related isomers like β-himachalene are known to inhibit the production of pro-inflammatory cytokines and other inflammatory mediators.
The chemical structure of gamma-himachalene allows it to interact with and potentially disrupt cell membranes. biosynth.com Its activity is attributed in part to its ability to influence membrane integrity. biosynth.com While direct studies on this compound's effect on membrane permeabilization are limited, the mechanism is common among terpenes. The related compound, β-himachalene, is thought to exert its antimicrobial effects by disrupting microbial cell membranes, leading to cell lysis. As a lipophilic compound, gamma-himachalene is localized to the cell membrane, where it can act as a membrane stabilizer or alter membrane fluidity, thereby influencing the function of membrane-bound proteins and transport systems. foodb.cahmdb.canih.gov Changes in the lipid composition and fluidity of cell membranes are critical factors that can affect cellular functions and signaling. mdpi.com
This compound and its isomers appear to interact with specific receptor systems, which helps explain their biological effects. A significant finding is the interaction of cedarwood essential oil, which contains α-, β-, and γ-himachalene, with the endocannabinoid system. nih.gov Inhalation of this essential oil produced pain-relieving effects in mice, which were blocked by antagonists for both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R). nih.gov This suggests that the antihyperalgesic activity of the essential oil involves the activation of these receptors, which are key components of the central nervous system and immune system that modulate pain and inflammation. nih.gov
Beyond receptor interactions, enzyme inhibition is another key mechanism. As mentioned, essential oils containing gamma-himachalene can inhibit the 5-lipoxygenase (5-LOX) enzyme, which is crucial in the inflammatory process. nih.gov The interaction of a molecule (ligand) with a receptor is determined by its chemical structure, which dictates its affinity and the functional response it elicits. msdmanuals.comnih.gov
The biological activities of this compound are linked to the modulation of fundamental biochemical pathways. biosynth.com Bioinformatic analyses associate the compound with several processes, including lipid metabolism, lipid transport, and cell signaling. foodb.ca Its interaction with the endocannabinoid system points to a role in modulating major regulatory pathways like the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Furthermore, research into himachalene derivatives suggests a potential to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell proliferation, survival, and growth. researchgate.net
Mechanisms of Antimicrobial Activity
Gamma-himachalene is recognized for its antimicrobial properties, contributing to the defensive mechanisms of the plants from which it is derived. smolecule.com The lipophilic nature of sesquiterpenes like gamma-himachalene facilitates their interaction with the lipid components of microbial cell walls and membranes, which is a primary mechanism of their antimicrobial action. nih.govwiley.com
The antibacterial effect of himachalenes can vary significantly between different types of bacteria, particularly Gram-positive and Gram-negative strains. This difference is largely due to the structure of the bacterial cell wall. Research on a closely related derivative, γ-dehydro-ar-himachalene, demonstrated notable activity against the Gram-positive bacterium Bacillus subtilis. nih.govd-nb.info However, the same compound showed no significant activity against a range of Gram-negative bacteria, including Burkholderia cepacia, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, even at high concentrations. nih.govd-nb.info
The proposed mechanism for this selective activity involves the disruption of the cell membrane. In Gram-positive bacteria, the peptidoglycan layer is more accessible, allowing terpenes to penetrate and disrupt the cytoplasmic membrane. This can lead to increased permeability, leakage of vital intracellular components, and dissipation of the proton motive force, ultimately causing cell death. nih.gov Gram-negative bacteria possess an additional outer membrane rich in lipopolysaccharides, which acts as a barrier, restricting the entry of hydrophobic compounds like gamma-himachalene and its derivatives. nih.gov
The table below summarizes the antibacterial activity of a gamma-himachalene derivative, highlighting its selective efficacy.
| Compound | Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |
| γ-dehydro-ar-himachalene | Bacillus subtilis | Positive | 1500 µg/ml | nih.gov, d-nb.info |
| γ-dehydro-ar-himachalene | Burkholderia cepacia | Negative | >3000 µg/ml | nih.gov, d-nb.info |
| γ-dehydro-ar-himachalene | Escherichia coli | Negative | >3000 µg/ml | nih.gov, d-nb.info |
| γ-dehydro-ar-himachalene | Klebsiella pneumoniae | Negative | >3000 µg/ml | nih.gov, d-nb.info |
| γ-dehydro-ar-himachalene | Pseudomonas aeruginosa | Negative | >3000 µg/ml | nih.gov, d-nb.info |
Antifungal Mechanisms
Gamma-himachalene, as a constituent of various plant essential oils, contributes to their known antimicrobial properties. Research has demonstrated that essential oils containing γ-himachalene exhibit inhibitory effects against a range of pathogenic microbes. The primary mechanism of action for hydrophobic terpenoids like γ-himachalene is believed to involve the disruption of microbial cell structures. These compounds can compromise the integrity of the cell membrane, increasing its permeability. This disruption leads to the leakage of essential intracellular molecules and ions, ultimately causing cell death. sci-hub.se
The essential oil of Cyperus longus, which contains β-himachalene and γ-himachalene as major components, has shown notable activity against several bacterial strains. sci-hub.se Furthermore, derivatives synthesized from naturally occurring himachalenes have demonstrated enhanced antimicrobial properties. researchgate.net For instance, the biotransformation of 6α, 7α-dihydroxy-β-himachalene by the fungus Botrytis cinerea has been a subject of study to screen for natural product-based fungicides, highlighting the antifungal potential within this class of compounds. researchgate.net
Table 1: Documented Antimicrobial Activity of Essential Oils Containing Himachalenes This table summarizes the observed effects of essential oils, where γ-himachalene is a listed component, against various microorganisms.
| Plant Source | Major Himachalene Component(s) | Target Microorganism | Reference |
| Cyperus longus | β-Himachalene, γ-himachalene | Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecium, Salmonella enterica, Escherichia coli, Pseudomonas aeruginosa | sci-hub.se |
| Cedrus deodara | α-Himachalene, β-Himachalene, γ-Himachalene | General antimicrobial properties noted for synthesized derivatives. | researchgate.net |
Ecological Roles and Interactions
Pheromonal Function in Insect Communication (e.g., Flea Beetles)
Himachalene-type sesquiterpenes are crucial chemical signals in the communication of several insect species, most notably flea beetles within the Phyllotreta and Aphthona genera (family: Chrysomelidae). researchgate.netresearchgate.netunb.ca These volatile organic compounds often function as male-produced aggregation pheromones, mediating the congregation of both sexes on host plants for feeding and mating.
Detailed investigations into the chemical ecology of the crucifer flea beetle, Phyllotreta cruciferae, revealed that males feeding on host plants release a blend of six male-specific compounds. epa.gov This blend, which includes himachalene hydrocarbons, is attractive to both male and female beetles in the field, confirming its role as an aggregation pheromone. epa.gov Similar compounds have been identified from males of Aphthona flava. epa.gov
A key compound in the pheromone blend of several Phyllotreta species is a himachalene diene. researchgate.netpnas.org Specifically, (+)-(6R,7S)-himachala-9,11-diene has been identified as the primary active component of the aggregation pheromone for European populations of P. cruciferae and for the striped flea beetle, Phyllotreta striolata. researchgate.netpnas.org The biological activity of these insect-produced pheromones is often significantly enhanced when perceived in conjunction with volatile compounds released from their host plants. researchgate.net A classic example is the synergy between the himachalene pheromone and allyl isothiocyanate, a volatile characteristic of the Brassicaceae family (e.g., cabbage, canola), which serves as a host-recognition cue. researchgate.netresearchgate.net However, research on a Taiwanese population of P. striolata suggests that a blend of two male-specific sesquiterpenoids can be highly attractive even in the absence of host plant volatiles. nih.gov
Table 2: Examples of Himachalene-Type Pheromones in Flea Beetles This table presents specific himachalene compounds identified in flea beetles and their established role in chemical communication.
| Insect Species | Himachalene-Type Compound(s) | Pheromonal Function | Reference |
| Phyllotreta cruciferae | (+)-ar-himachalene, (+)-trans-α-himachalene, and other himachalenes | Male-produced aggregation pheromone | epa.gov |
| Phyllotreta cruciferae (European population) | (+)-(6R,7S)-himachala-9,11-diene | Key component of aggregation pheromone | researchgate.net |
| Phyllotreta striolata | (6R,7S)-himachala-9,11-diene | Key component of aggregation pheromone | pnas.orgnih.gov |
| Aphthona flava | (+)-ar-himachalene, (+)-trans-α-himachalene, and other himachalenes | Male-specific compounds, presumed pheromonal function | epa.gov |
Plant-Insect Chemical Interactions
This compound and its isomers are significant components in the chemical defense systems of various plants, particularly coniferous trees. smolecule.com In species such as the Atlas cedar (Cedrus atlantica), γ-himachalene is a constituent of oleoresin, which serves as both a constitutive (baseline) and inducible defense against herbivores and pathogens. smolecule.com
As a volatile sesquiterpene, γ-himachalene can function as a direct deterrent. smolecule.com It can act as a toxin or repellent against wood-boring insects like bark beetles. smolecule.com The production of γ-himachalene and other terpenes can be significantly increased in response to biotic stresses, such as insect feeding and pathogen infection, or abiotic stresses like mechanical wounding. This inducible response allows the plant to mount a targeted and efficient defense. smolecule.com When plant tissues are damaged, the released oleoresin containing γ-himachalene can physically trap smaller insects and create a seal over the wound, preventing further infection. smolecule.com
Furthermore, γ-himachalene may act synergistically with other defensive compounds in the oleoresin, such as monoterpenes and diterpenes, to create a more robust and effective chemical barrier than any single compound could provide alone. smolecule.com While these compounds are effective at repelling generalist herbivores, some specialist insects have evolved to overcome these defenses. In a remarkable example of co-evolution, certain insects use these very compounds as chemical cues to locate their specific host plants, a phenomenon that links plant defense with the insect pheromonal communication discussed previously. scielo.br
Table 3: Role of Gamma-Himachalene in Plant Defense This table outlines the defensive functions of γ-himachalene within plants.
| Plant Defense Mechanism | Description | Reference |
| Direct Defense | Acts as a toxin or repellent against herbivores, particularly bark beetles. | smolecule.com |
| Inducible Defense | Production is increased in response to wounding, herbivore feeding, or pathogen infection. | smolecule.com |
| Physical Defense | As a component of oleoresin, it helps trap insects and seal wounds upon tissue damage. | smolecule.com |
| Synergistic Action | Enhances the defensive properties of other terpenes (monoterpenes, diterpenes) in oleoresin. | smolecule.com |
| Signaling Molecule | May function in plant-plant communication to warn neighboring plants of threats. | smolecule.com |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of individual components within intricate mixtures such as essential oils, where (1R,6R)-gamma-himachalene is naturally found. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of the analyte, primarily its volatility and polarity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique, though it is more commonly applied to non-volatile or thermally sensitive compounds. nih.govnih.gov In the context of this compound, a volatile sesquiterpene, HPLC is not the primary method for direct analysis. However, it plays a significant role in the broader analysis of plant extracts. It can be used to separate different fractions of an extract, which can then be analyzed by other methods, or to analyze non-volatile derivatives of himachalene. nih.gov Efficient screening of plant extracts can be achieved using HPLC, often in combination with various detectors like UV-Vis detectors, to profile the chemical constituents. nih.govnih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 (250 × 4.0 mm, 5 μm) | nih.gov |
| Mobile Phase | Gradient elution with water (containing an acid modifier like formic or acetic acid) and an organic solvent (methanol or acetonitrile) | nih.govnih.gov |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection | UV detector (e.g., 254 nm) | nih.gov |
| Application | Qualitative and quantitative analysis of non-volatile fractions (e.g., phenolics, flavonoids) in plant extracts. | nih.gov |
Gas Chromatography (GC) with Advanced Detectors
Gas Chromatography (GC) is the quintessential technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For sesquiterpene analysis, columns with a 5% phenyl methylpolysiloxane stationary phase are common. researchgate.net
While mass spectrometry is the most common detector, GC can be coupled with other advanced detectors for specific purposes. The Flame Ionization Detector (FID) is frequently used for semi-quantitative analysis due to its high sensitivity and wide linear range for hydrocarbons. researchgate.net
For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govnih.gov This technique uses two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of co-eluting compounds that would overlap in a single-dimension GC analysis. nih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) | researchgate.net |
| Carrier Gas | Helium or Hydrogen | researchgate.net |
| Injector Temperature | ~250°C | researchgate.net |
| Oven Program | Temperature programming (e.g., starting at 60°C, ramping to 240°C) to elute a wide range of volatile compounds. | researchgate.net |
| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for identification. | researchgate.nettisserandinstitute.org |
Chiral Chromatography for Enantiomeric Excess Determination
Molecules that are non-superimposable mirror images of each other are known as enantiomers. gcms.czsigmaaldrich.com this compound is a specific stereoisomer, and it co-exists with other isomers such as (1R,6S)-gamma-himachalene and (1S,6R)-gamma-himachalene. smolecule.comnih.gov Standard chromatographic techniques typically cannot separate these enantiomers because they have identical physical properties like boiling point. gcms.czsigmaaldrich.com
Chiral chromatography is a specialized technique designed to separate enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP), which is a stationary phase that is itself enantiomerically pure. ntu.edu.sgnih.gov The enantiomers in the sample interact differently with the CSP, leading to different retention times and thus, separation. sigmaaldrich.com For GC analysis of chiral terpenes, stationary phases containing derivatized cyclodextrins are commonly employed. gcms.cz This technique is essential for determining the enantiomeric excess (e.e.) or optical purity of a sample of this compound.
| Concept | Description | Reference |
|---|---|---|
| Principle | Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP). | sigmaaldrich.com |
| Stationary Phase (GC) | Commonly uses derivatized cyclodextrin (B1172386) macromolecules added to common stationary phases. | gcms.cz |
| Objective | To resolve and quantify individual enantiomers in a racemic or enantiomerically enriched mixture. | gcms.cz |
| Application | Determination of the enantiomeric purity of this compound and quantification of other himachalene stereoisomers. | nih.gov |
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separating and identifying components in a mixture.
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of essential oils and the identification of their volatile constituents, including this compound. tisserandinstitute.orgsmolecule.combiomedgrid.com In this technique, the gas chromatograph separates the individual compounds, which are then introduced into the mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparing it to spectral libraries. tisserandinstitute.org
GC-MS is the primary method for the quantitative determination of gamma-himachalene in sources like Cedrus atlantica essential oils. smolecule.com Identification is confirmed using both the mass spectrum and the compound's retention index (a measure of its elution time relative to a series of standards), which provides a high degree of confidence. smolecule.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C15H24 | wikidata.org |
| Molecular Weight | 204.35 g/mol | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70eV | researchgate.net |
| Identification Method | Comparison of mass spectra and Kovats retention indices with reference databases (e.g., NIST). | smolecule.comnih.gov |
| Application | Definitive identification and quantification of γ-himachalene in complex volatile mixtures. | smolecule.com |
LC-MS for Non-Volatile Derivatives and Metabolites
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, or thermally unstable molecules. mdpi.com This makes it highly suitable for studying potential derivatives, oxidation products, or metabolites of this compound. Recently, LC-MS/MS methods have been successfully developed for measuring sesquiterpenoids in plant extracts, demonstrating that it is a viable option for this class of compounds. thermofisher.com
In LC-MS, the HPLC separates the compounds in the liquid phase. The eluent is then passed into an interface, such as an Electrospray Ionization (ESI) source, which generates ions that can be analyzed by the mass spectrometer. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by isolating a specific ion and fragmenting it further. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole). | mdpi.comthermofisher.com |
| Ionization Source | Electrospray Ionization (ESI) is common for polar derivatives. | nih.govmdpi.com |
| Analyte Suitability | Non-volatile or semi-volatile compounds, including oxygenated sesquiterpenoids, glycosides, and other metabolites. | thermofisher.com |
| LODs | Limits of detection for sesquiterpenoids can be in the low parts-per-billion (ppb) range. | thermofisher.com |
| Application | Identification and quantification of himachalene derivatives and metabolites in biological or environmental samples. | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By providing an exact mass measurement, HRMS allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₁₅H₂₄, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (Carbon: 12.000000 Da, Hydrogen: 1.007825 Da). This calculation provides a highly specific value that can be experimentally verified by HRMS.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Monoisotopic Mass of Carbon (¹²C) | 12.000000 Da |
| Monoisotopic Mass of Hydrogen (¹H) | 1.007825 Da |
| Calculated Exact Mass | 204.187800 Da |
Note: This table is interactive and can be sorted.
In a typical HRMS workflow, a sample containing this compound is ionized, and the resulting ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with exceptional accuracy, often to within a few parts per million (ppm). The experimentally determined exact mass is then compared to the theoretical value to confirm the elemental composition. While specific experimental HRMS data for this compound is not widely published in publicly accessible literature, the technique is routinely applied in the structural elucidation of novel sesquiterpenoids. The confirmation of the elemental formula C₁₅H₂₄ by HRMS is a critical first step in the comprehensive identification of this compound.
Advanced Techniques for Stereochemical Analysis (e.g., Chiral GC-MS)
The stereochemistry of a molecule can significantly influence its biological activity and sensory properties. Chiral gas chromatography-mass spectrometry (GC-MS) is the premier technique for the separation and identification of enantiomers, such as this compound and its mirror image, (1S,6S)-gamma-himachalene.
This technique utilizes a chiral stationary phase within the GC column. This stationary phase, often a cyclodextrin derivative, interacts differently with the enantiomers of a chiral compound, leading to different retention times and, consequently, their separation. The separated enantiomers are then detected by a mass spectrometer, which provides structural information for their identification.
Table 2: Illustrative Data from Chiral GC-MS Analysis of Sesquiterpenes
| Compound | Enantiomer | Retention Time (min) | Enantiomeric Ratio (%) |
| Limonene | (+)-Limonene | 12.5 | 95 |
| (-)-Limonene | 12.8 | 5 | |
| alpha-Pinene | (+)-alpha-Pinene | 10.2 | 80 |
| (-)-alpha-Pinene | 10.5 | 20 | |
| gamma-Himachalene (Hypothetical) | This compound | 25.1 | >99 |
| (1S,6S)-gamma-Himachalene | 25.4 | <1 |
Note: The data for gamma-himachalene is hypothetical to illustrate the expected outcome of a chiral GC-MS analysis. This table is interactive and can be sorted.
The successful separation and quantification of this compound from its enantiomer using chiral GC-MS would provide crucial information about its natural occurrence and stereochemical purity. This is particularly important in fields where the specific biological or olfactory properties of a single enantiomer are of interest.
Future Research Directions
Exploration of Undiscovered Isomers and Derivatives
While the primary isomers of himachalene (α, β, and γ) are well-documented, the potential for discovering novel, naturally occurring isomers with unique stereochemistry remains. researchgate.netresearchgate.netresearchgate.net The exploration of different plant species, particularly within the Cedrus genus, using advanced separation and spectroscopic techniques could lead to the identification of previously uncharacterized himachalene skeletons.
Furthermore, the synthesis of novel derivatives from the abundant natural himachalene mixture presents a significant opportunity. researchgate.net Past research has successfully created derivatives such as aryl himachalenes, hydroxylated compounds, and various halogenated and nitrated versions, many of which exhibit enhanced or novel biological activities compared to the parent compounds. nih.govmdpi.com Future work should focus on:
Targeted Functionalization: Introducing diverse functional groups at specific positions on the himachalene scaffold to probe structure-activity relationships (SAR).
Bioisosteric Replacement: Substituting parts of the molecule with other groups that retain similar physical or chemical properties to enhance biological activity or modify pharmacokinetic properties.
Hybrid Molecules: Combining the himachalene motif with other known pharmacophores to create hybrid compounds with potentially synergistic or novel therapeutic effects.
Systematic derivatization and subsequent biological screening are crucial for expanding the chemical space and therapeutic applicability of the himachalene family.
Deeper Mechanistic Elucidation of Biosynthetic Pathways
The biosynthesis of (1R,6R)-gamma-himachalene proceeds through the isoprenoid pathway, beginning with the mevalonate (B85504) pathway to produce fundamental building blocks. smolecule.com The key transformation involves the cyclization of farnesyl pyrophosphate (FPP), a reaction catalyzed by sesquiterpene synthases (TSs). This cyclization is a complex process involving highly reactive carbocation intermediates and rearrangements that dictate the final isomeric form. nih.gov
While the general pathway is understood, significant questions remain. Future research should aim for a more profound mechanistic understanding by:
Isolating and Characterizing Specific Synthases: Identifying and characterizing the specific gamma-himachalene synthase(s) from sources like Cedrus atlantica. This would involve gene cloning, protein expression, and in vitro assays.
Structural Biology Studies: Determining the crystal structure of the synthase's active site, both with and without the substrate or intermediates bound. This would reveal the precise amino acid residues that guide the complex carbocation rearrangements and control stereochemistry. smolecule.com
Isotopic Labeling Studies: Using isotopically labeled precursors to trace the intricate cyclization and rearrangement mechanisms, confirming the movement of atoms and the nature of the intermediates, such as the proposed himachalyl cation. nih.gov
A detailed understanding of these enzymatic mechanisms could pave the way for bioengineering synthases to produce specific isomers or novel, "unnatural" himachalene-type compounds.
Development of Novel and Efficient Stereoselective Synthetic Routes
The total synthesis of himachalenes has been achieved through various strategies, including intramolecular Diels-Alder reactions. researchgate.netresearchgate.net However, these routes can be lengthy and may not offer complete control over the stereochemistry, which is critical for biological function. smolecule.com The development of new, more efficient, and highly stereoselective synthetic methods is a paramount objective for future research.
Key areas for advancement include:
Asymmetric Catalysis: Employing modern catalytic methods, such as transition-metal catalysis or organocatalysis, to construct the bicyclic core with precise control over the chiral centers.
Enzymatic Synthesis: Utilizing biocatalysts, either isolated enzymes or whole-cell systems, to perform key stereoselective steps, capitalizing on the unparalleled selectivity of enzymes. nih.gov
The ultimate goal is to develop synthetic pathways that are not only high-yielding and stereoselective but also scalable, enabling the production of sufficient quantities of this compound and its designed analogues for extensive biological evaluation.
Advanced Computational Modeling for Predictive Reactivity and Biological Function
Computational chemistry has already proven to be a valuable tool in understanding himachalene chemistry. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been successfully used to predict the reactivity, chemo-, and regioselectivity of himachalenes in reactions like cycloadditions. ijcce.ac.irijcce.ac.irresearchgate.net Molecular docking studies have provided insights into how himachalene derivatives might bind to biological targets. nih.govmdpi.com
Future computational efforts should be expanded and integrated more deeply with experimental work:
Predictive Reactivity Models: Developing more sophisticated computational models to predict the outcome of synthetic transformations, thereby guiding the design of efficient synthetic routes and the synthesis of new derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying QM/MM methods to model the enzymatic cyclization of FPP within the terpene synthase active site. This can elucidate the reaction mechanism at an electronic level and explain the origins of product specificity. mdpi.com
Pharmacophore Modeling and Virtual Screening: Using the structures of known active himachalene derivatives to build pharmacophore models. These models can then be used to virtually screen large compound libraries to identify new potential biological targets or novel bioactive molecules.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic interactions between himachalene derivatives and their biological targets, providing a more realistic picture of the binding events and their stability. nih.gov
These advanced computational approaches can accelerate the pace of discovery by prioritizing the most promising synthetic routes and drug candidates for experimental validation.
| Computational Method | Application in this compound Research | Potential Future Impact |
| Density Functional Theory (DFT) | Predicting reaction outcomes and stereoselectivity. ijcce.ac.irijcce.ac.ir | Guiding the synthesis of novel derivatives with desired properties. |
| Molecular Docking | Simulating binding modes with biological targets. nih.govmdpi.com | Identifying potential protein targets and explaining SAR. |
| QM/MM | Modeling enzymatic reaction mechanisms. mdpi.com | Elucidating biosynthetic pathways and enabling enzyme engineering. |
| Molecular Dynamics (MD) | Analyzing the stability and dynamics of ligand-protein complexes. nih.gov | Providing deeper insights into the mechanism of biological action. |
Investigation of Unexplored Biological Target Identification
This compound and its derivatives have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and effects on smooth muscle contraction. smolecule.combiosynth.com However, for many of these effects, the specific molecular targets remain unknown. A critical direction for future research is the systematic identification and validation of these biological targets.
Strategies for target identification should include:
Affinity-Based Methods: Synthesizing himachalene-based molecular probes (e.g., with biotin (B1667282) or fluorescent tags) to isolate binding partners from cell lysates.
Proteomics Approaches: Utilizing techniques like thermal proteome profiling (TPP) or chemical proteomics to identify proteins that are stabilized or destabilized upon binding to a himachalene derivative.
Genetic and Genomic Screening: Employing methods such as CRISPR/Cas9 screening or transcriptomic analysis (RNA-seq) to identify genes and pathways that are essential for the compound's biological activity.
Broad Phenotypic Screening: Testing compounds against a wide array of cell-based assays representing diverse biological pathways to uncover unexpected activities and potential new therapeutic applications. nih.gov
Identifying the specific molecular targets is crucial for understanding the mechanism of action, predicting potential side effects, and rationally designing next-generation compounds with improved potency and selectivity for applications in pharmaceuticals and agriculture. smolecule.commdpi.com
Q & A
Q. What are the primary analytical methods for identifying and quantifying (1R,6R)-gamma-himachalene in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification due to its high sensitivity and specificity. The NIST Chemistry WebBook provides retention indices and mass spectral data for reference . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for structural confirmation, with stereochemical assignments validated via NOESY experiments . For quantitative analysis, internal standards (e.g., deuterated analogs) should be used to minimize matrix effects.
Q. How can the stereochemical configuration of this compound be experimentally validated?
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining absolute stereochemistry. The SHELXL program is widely used for refining crystal structures, leveraging intensity data to resolve chiral centers . If crystallography is impractical, electronic circular dichroism (ECD) combined with computational simulations (e.g., time-dependent density functional theory) can correlate experimental spectra with theoretical models .
Q. What are the best practices for synthesizing this compound with high enantiomeric purity?
Q. How can computational methods predict the biosynthetic pathways of this compound in plant systems?
Genome mining and homology modeling of terpene synthases (TPS) can identify candidate enzymes responsible for cyclization. Molecular dynamics (MD) simulations paired with quantum mechanics/molecular mechanics (QM/MM) calculations elucidate reaction intermediates and transition states. For validation, heterologous expression in E. coli or yeast followed by isotopic labeling (e.g., -glucose) tracks carbon flux .
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points, vapor pressures) of this compound?
Discrepancies often arise from impurities or measurement techniques. Differential scanning calorimetry (DSC) and static vapor pressure apparatus should be calibrated against NIST-certified standards . Comparative studies using multiple methods (e.g., gas saturation vs. effusion) are essential. Data must be reported with uncertainty intervals and cross-validated via peer-reviewed repositories .
Q. How can advanced NMR techniques differentiate this compound from its diastereomers in natural extracts?
- COSY and HSQC experiments map scalar couplings and - correlations, while NOESY identifies through-space interactions critical for stereochemical assignments. For overlapping signals, chiral derivatizing agents (e.g., Mosher’s acid) induce distinct chemical shifts. High-field NMR (>600 MHz) enhances resolution for complex mixtures .
Q. What are the challenges in scaling up the biosynthesis of this compound for academic research?
Metabolic bottlenecks in heterologous hosts (e.g., precursor availability, enzyme promiscuity) require optimization via CRISPR-mediated gene editing or directed evolution. Fermentation parameters (pH, aeration) must balance yield and enantioselectivity. Analytical workflows (LC-MS, GC-FID) should monitor byproducts and ee at each scale-up stage .
Methodological Frameworks and Best Practices
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. For reproducibility, document protocols using platforms like Protocols.io and include raw data in supplementary materials .
- Data Validation : Cross-check spectroscopic data with computational predictions (e.g., DFT for NMR chemical shifts) and public databases (NIST, PubChem). Resolve structural ambiguities via independent methods (e.g., X-ray vs. ECD) .
- Literature Integration : Use systematic reviews to identify knowledge gaps. Tools like SciFinder and Reaxys prioritize primary sources over reviews, ensuring alignment with recent advancements .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
